2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H12F3N5O3S and its molecular weight is 411.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS Number: 920436-09-5) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H12F3N5O3S with a molecular weight of 411.4 g/mol. The structure includes a difluoromethyl sulfonyl group and a tetrazole moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The difluoromethyl sulfonyl group enhances the lipophilicity and metabolic stability of the molecule, potentially leading to increased bioavailability.
Enzyme Inhibition
Preliminary studies suggest that the compound may exhibit inhibitory effects on specific enzymes, particularly those involved in cancer cell proliferation. For instance, similar compounds have shown activity against histone deacetylases (HDACs), which are crucial for regulating gene expression and have been implicated in cancer progression .
Anti-inflammatory Effects
Compounds containing sulfonyl groups have been associated with anti-inflammatory properties. The proposed mechanism involves the modulation of inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O3S/c17-10-4-3-5-11(8-10)24-14(21-22-23-24)9-20-15(25)12-6-1-2-7-13(12)28(26,27)16(18)19/h1-8,16H,9H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBXBEJCMMDXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.